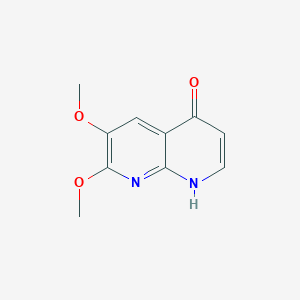
6,7-Dimethoxy-1,8-naphthyridin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethoxy-1,8-naphthyridin-4(1H)-one is a heterocyclic organic compound that belongs to the naphthyridine family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-1,8-naphthyridin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the use of methoxy-substituted anilines and pyridine derivatives, followed by cyclization reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This may include the use of catalysts, controlled temperatures, and pressures to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dimethoxy-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of functional groups.
Substitution: Replacement of methoxy groups with other substituents.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution could produce a variety of functionalized naphthyridines.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6,7-Dimethoxy-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets. These might include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Naphthyridine: The parent compound with a similar structure.
6,7-Dimethoxyquinoline: A structurally related compound with different biological activities.
4-Hydroxy-1,8-naphthyridine: Another derivative with potential medicinal applications.
Uniqueness
6,7-Dimethoxy-1,8-naphthyridin-4(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other naphthyridine derivatives.
Propriétés
Numéro CAS |
61382-80-7 |
|---|---|
Formule moléculaire |
C10H10N2O3 |
Poids moléculaire |
206.20 g/mol |
Nom IUPAC |
6,7-dimethoxy-1H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C10H10N2O3/c1-14-8-5-6-7(13)3-4-11-9(6)12-10(8)15-2/h3-5H,1-2H3,(H,11,12,13) |
Clé InChI |
DSLGQIUSESHPNX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(N=C2C(=C1)C(=O)C=CN2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


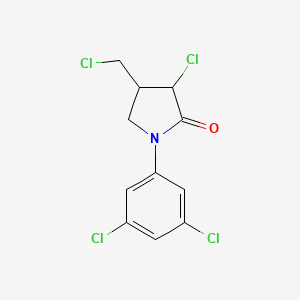
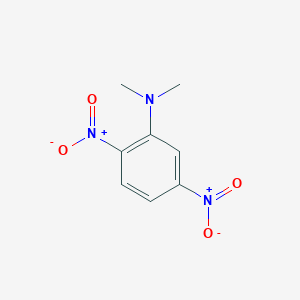
![N-[(3,4-Dimethoxyphenyl)methyl]-N'-(3-hydroxypropyl)thiourea](/img/structure/B14585401.png)
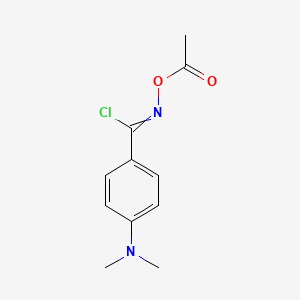

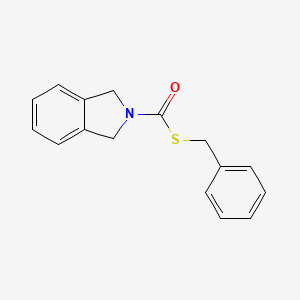
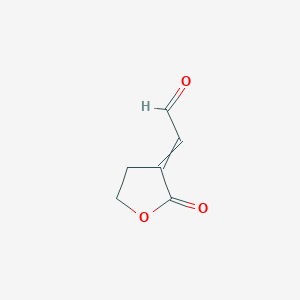
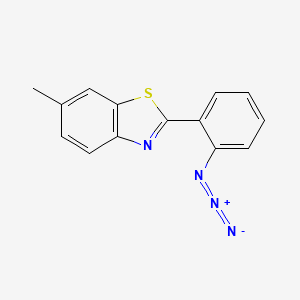
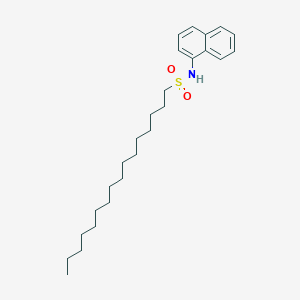
![Methyl bicyclo[5.3.1]undeca-1,3,5,8-tetraene-8-carboxylate](/img/structure/B14585445.png)
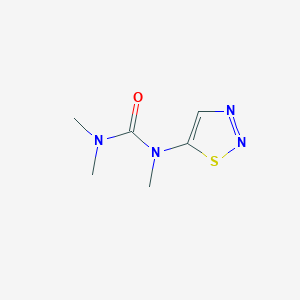

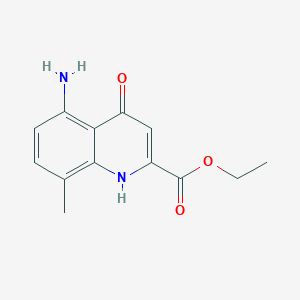
![Benzenamine, N-[(5,6-dihydro-1,4-dioxin-2-yl)methylene]-](/img/structure/B14585454.png)
